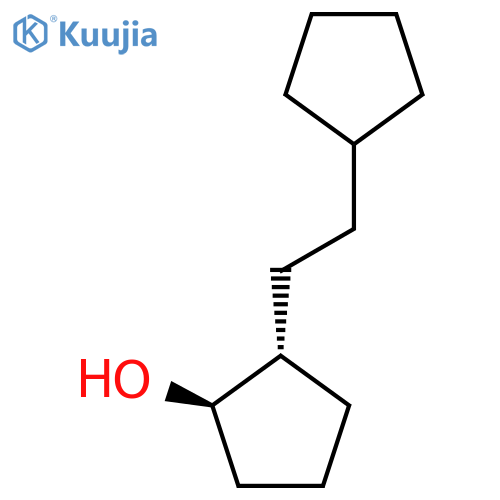

Cas no 2227685-84-7 (rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol)

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1634048

- rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol

- 2227685-84-7

-

- インチ: 1S/C12H22O/c13-12-7-3-6-11(12)9-8-10-4-1-2-5-10/h10-13H,1-9H2/t11-,12+/m0/s1

- InChIKey: SXABFKZLGYCAHR-NWDGAFQWSA-N

- ほほえんだ: O[C@@H]1CCC[C@H]1CCC1CCCC1

計算された属性

- せいみつぶんしりょう: 182.167065321g/mol

- どういたいしつりょう: 182.167065321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1634048-10.0g |

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol |

2227685-84-7 | 10.0g |

$5283.0 | 2023-07-10 | ||

| Enamine | EN300-1634048-0.1g |

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol |

2227685-84-7 | 0.1g |

$1081.0 | 2023-07-10 | ||

| Enamine | EN300-1634048-5000mg |

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol |

2227685-84-7 | 5000mg |

$2028.0 | 2023-09-22 | ||

| Enamine | EN300-1634048-5.0g |

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol |

2227685-84-7 | 5.0g |

$3562.0 | 2023-07-10 | ||

| Enamine | EN300-1634048-1.0g |

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol |

2227685-84-7 | 1.0g |

$1229.0 | 2023-07-10 | ||

| Enamine | EN300-1634048-100mg |

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol |

2227685-84-7 | 100mg |

$615.0 | 2023-09-22 | ||

| Enamine | EN300-1634048-500mg |

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol |

2227685-84-7 | 500mg |

$671.0 | 2023-09-22 | ||

| Enamine | EN300-1634048-0.05g |

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol |

2227685-84-7 | 0.05g |

$1032.0 | 2023-07-10 | ||

| Enamine | EN300-1634048-10000mg |

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol |

2227685-84-7 | 10000mg |

$3007.0 | 2023-09-22 | ||

| Enamine | EN300-1634048-2500mg |

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol |

2227685-84-7 | 2500mg |

$1370.0 | 2023-09-22 |

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol 関連文献

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

5. Book reviews

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-olに関する追加情報

Racemic (1R,2S)-2-(2-Cyclopentylethyl)cyclopentan-1-ol: A Comprehensive Overview

The compound CAS No. 2227685-84-7, commonly referred to as rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclopentanol derivatives and is characterized by its unique stereochemistry and functional groups. The molecule consists of a cyclopentane ring substituted with a hydroxyl group at position 1 and a 2-cyclopentylethyl group at position 2. The stereochemistry of the compound is defined by the (1R,2S) configuration, which plays a crucial role in its physical and chemical properties.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of organic compounds. In the case of rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol, the specific arrangement of substituents around the chiral centers has been shown to influence its solubility, stability, and reactivity. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics simulations, to predict the binding affinities of this compound with various biological targets. These studies have provided valuable insights into its potential applications in drug design and development.

The synthesis of CAS No. 2227685-84-7 involves a multi-step process that typically begins with the preparation of cyclopentanol derivatives. One common approach is the use of Sharpless asymmetric epoxidation to introduce stereochemical complexity into the molecule. This method has been optimized in recent years to achieve high enantiomeric excess and yield. Another promising strategy involves the use of organocatalytic reactions, which offer an environmentally friendly alternative to traditional synthetic methods.

One of the most intriguing aspects of rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol is its ability to act as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are widely used in organic chemistry to facilitate the construction of complex molecules with high enantioselectivity. Recent research has demonstrated that this compound can effectively induce asymmetry in various substrates, including alkenes and ketones. Its application as a chiral auxiliary has been particularly valuable in the synthesis of bioactive compounds, such as antibiotics and anticancer agents.

In addition to its role in organic synthesis, CAS No. 2227685-84-7 has shown promise in materials science applications. Its unique combination of rigidity and flexibility makes it an ideal candidate for use in polymer synthesis and nanotechnology. Researchers have explored its potential as a building block for self-assembling materials and stimuli-responsive polymers. These applications are still in their early stages, but they hold great potential for advancing materials science.

The physical properties of rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol have been extensively studied using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided detailed information about its molecular conformation, hydrogen bonding capabilities, and intermolecular interactions. The compound exhibits a high degree of rigidity due to the cyclopentane ring system, which contributes to its stability under various conditions.

In terms of biological activity, recent experiments have revealed that CAS No. 2227685-84-7 possesses moderate antioxidant properties. This makes it a potential candidate for use in cosmetic formulations aimed at combating oxidative stress and skin aging. Furthermore, preliminary studies suggest that it may exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways.

The environmental impact of rac-(1R,2S)-

2227685-84-7 (rac-(1R,2S)-2-(2-cyclopentylethyl)cyclopentan-1-ol) 関連製品

- 1223170-81-7(N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}acetamide)

- 951995-44-1(9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)

- 2138026-45-4(1-bromo-6-propyl-6-azaspiro2.5octane)

- 2229084-94-8(1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid)

- 1803856-57-6(1-Bromo-1-(2,3-dicyanophenyl)propan-2-one)

- 153204-92-3(N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine)

- 1797348-40-3(2-{[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]amino}-1-(3-methylphenyl)ethan-1-ol)

- 80370-59-8(Desthiazoximic Acid Ceftiofur (>85%))

- 32350-57-5(Stearoyl-L-carnitine chloride)

- 1567921-73-6((1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol)